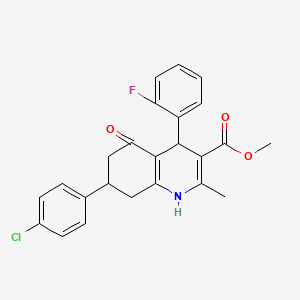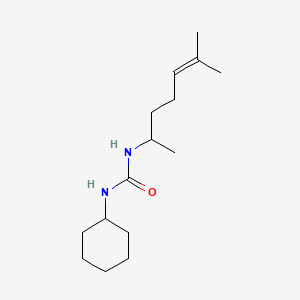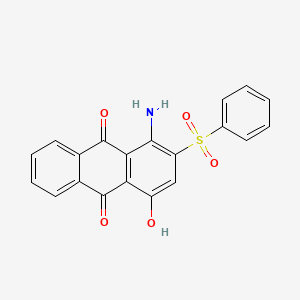![molecular formula C21H24F4O4 B5101709 2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)
2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is also known as TFMPP and is a member of the phenethylamine family. TFMPP is a synthetic compound that has been used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in research.
Wirkmechanismus
TFMPP acts as a partial agonist of the serotonin receptor 5-HT2A. It binds to the receptor and activates it, leading to an increase in the levels of serotonin in the brain. This increase in serotonin levels can lead to various physiological and psychological effects such as mood elevation, altered perception, and cognitive enhancement.
Biochemical and Physiological Effects:
TFMPP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to altered perception and mood elevation. TFMPP has also been found to have stimulant effects, leading to increased energy levels and alertness. However, TFMPP has also been associated with adverse effects such as nausea, vomiting, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, ensuring the purity of the final product. TFMPP is also relatively stable and can be stored for extended periods, making it an ideal compound for long-term studies. However, TFMPP also has limitations, such as its potential for adverse effects and its limited solubility in water, which can make it challenging to administer in certain experiments.
Zukünftige Richtungen
TFMPP has several potential future directions for research. One of the significant areas of research is in the field of neuroscience, where TFMPP's potential use in the treatment of various neurological disorders is being explored. TFMPP's potential use in the development of new drugs for the treatment of depression and anxiety is also being studied. Additionally, TFMPP's potential use in the development of new psychoactive substances is also an area of interest for researchers.
Conclusion:
In conclusion, TFMPP is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties. TFMPP has been studied for its potential applications in neuroscience and the treatment of various neurological disorders. While TFMPP has several advantages for lab experiments, it also has limitations, such as its potential for adverse effects and limited solubility in water. TFMPP's potential future directions for research include the development of new drugs for the treatment of depression and anxiety and the development of new psychoactive substances.
Synthesemethoden
TFMPP is synthesized by reacting 2,2,3,3-tetrafluoropropyl phenol with 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid anhydride in the presence of a catalyst. The process involves multiple steps and requires careful handling of the reactants to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
TFMPP has been used in various scientific studies to understand its potential applications in research. One of the significant uses of TFMPP is in the field of neuroscience. It has been found that TFMPP can activate the serotonin receptor 5-HT2A, which is involved in various neurological functions such as mood regulation, perception, and cognition. TFMPP has also been studied for its potential use in the treatment of various neurological disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F4O4/c1-19(2)12-8-9-20(19,3)15(10-12)29-17(27)14-7-5-4-6-13(14)16(26)28-11-21(24,25)18(22)23/h4-7,12,15,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITJOVYGBCQFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3C(=O)OCC(C(F)F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5101630.png)




![N-[3-(4-fluorophenyl)propyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5101691.png)
![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5101707.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(tetrahydro-2H-pyran-4-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5101716.png)


![2-{[3-(2-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5101723.png)
![rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt)](/img/structure/B5101738.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5101746.png)